molecular formula C14H12ClNO3 B6380329 MFCD18315308 CAS No. 1261904-10-2

MFCD18315308

Cat. No.: B6380329
CAS No.: 1261904-10-2
M. Wt: 277.70 g/mol
InChI Key: NWRCCUKGBMCSFH-UHFFFAOYSA-N
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Description

MFCD18315308 is a heterocyclic compound with a molecular formula inferred to involve halogen substituents (e.g., chlorine or fluorine) based on its structural analogs in the MDL series. Compounds in this category typically exhibit moderate solubility, defined pharmacokinetic properties, and reactivity patterns influenced by halogen atoms and aromatic systems .

Properties

IUPAC Name

2-chloro-5-(4-hydroxy-3-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-19-13-7-9(3-5-12(13)17)8-2-4-11(15)10(6-8)14(16)18/h2-7,17H,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRCCUKGBMCSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685733
Record name 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-10-2
Record name 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315308” involves several steps, each requiring precise reaction conditions to ensure the desired product’s formation. Common synthetic routes include:

    Step 1: Initial formation of the core structure through a base-mediated reaction.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and crystallization to obtain the final compound.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: “MFCD18315308” undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.

    Reduction: Reduction reactions to modify the oxidation state of the compound.

    Substitution: Substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more reactive intermediate, while substitution can introduce new functional groups that enhance the compound’s properties.

Scientific Research Applications

“MFCD18315308” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating specific diseases or conditions.

    Industry: Utilized in the production of materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which “MFCD18315308” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological environment, resulting in the desired outcome. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property This compound (Inferred) CAS 918538-05-3 CAS 1761-61-1 CAS 1533-03-5
Molecular Formula C₆H₃X₂N₃ (X = Cl/F) C₆H₃Cl₂N₃ C₇H₅BrO₂ C₁₀H₉F₃O
Molecular Weight ~185–200 g/mol 188.01 g/mol 201.02 g/mol 202.17 g/mol
Log S (ESOL) -2.5 to -3.0 -2.47 -2.63 -2.98
Hydrogen Bond Acceptors 3–4 3 2 1
Topological Polar Surface Area (TPSA) ~50 Ų 41 Ų 37 Ų 17 Ų
Bioavailability Score 0.5–0.6 0.55 0.55 0.55

Key Observations :

  • Halogen Influence : All compounds feature halogens (Cl, Br, F), enhancing lipophilicity and metabolic stability. This compound’s inferred chlorine/fluorine substituents align with CAS 918538-05-3’s dichloro-pyrrolotriazine core, which improves target binding in kinase inhibitors .
  • CAS 1761-61-1 (brominated benzimidazole) shows marginally better solubility (0.687 mg/ml) due to its ionizable imidazole ring .

Reactivity Insights :

  • Halogen Reactivity : Chlorine in CAS 918538-05-3 and bromine in CAS 1761-61-1 enable Suzuki-Miyaura couplings or nucleophilic aromatic substitutions, critical for derivatization .
  • Green Chemistry : CAS 1761-61-1’s synthesis uses recyclable A-FGO catalysts, aligning with sustainable practices, whereas this compound’s inferred route may require optimization for scalability .

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